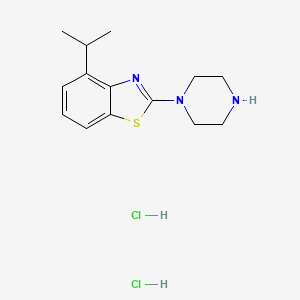

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride

Beschreibung

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a piperazine ring and an isopropyl group. The dihydrochloride salt form enhances its solubility in aqueous environments, a common strategy in pharmaceutical chemistry to improve bioavailability . The molecular formula of the free base is C₁₄H₁₉N₃S (molecular weight: 261.39 g/mol), while the dihydrochloride form is C₁₄H₁₉N₃S·2HCl, with a calculated molecular weight of 334.31 g/mol . This compound is marketed as a high-purity secondary amine, suggesting its utility as an intermediate in drug synthesis or chemical research .

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-4-propan-2-yl-1,3-benzothiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S.2ClH/c1-10(2)11-4-3-5-12-13(11)16-14(18-12)17-8-6-15-7-9-17;;/h3-5,10,15H,6-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTQPDAJXIUCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution of 3-Chloro-1,2-benzisothiazole with Piperazine

- Reaction : 3-Chloro-1,2-benzisothiazole reacts with anhydrous piperazine in an alcoholic solvent (e.g., ethanol or isopropanol).

- Conditions : Reflux at 80–120 °C for 24–36 hours under nitrogen atmosphere.

- Workup : After completion, the reaction mixture is cooled, diluted with water, and the pH adjusted with hydrochloric acid to precipitate the product.

- Purification : Filtration, washing with cold isopropanol, and drying under vacuum.

- Yield : Typically 34–85% depending on scale and conditions.

This method is well-documented in patent literature and chemical synthesis reports, showing the formation of 3-(1-piperazinyl)-1,2-benzisothiazole as an intermediate, which is structurally related to the target compound.

Use of Bis(2-cyanophenyl)disulfide and Piperazine

- Reaction : Bis(2-cyanophenyl)disulfide is reacted with anhydrous piperazine in isopropanol at reflux (~115 °C) for 20–25 hours.

- Workup : Water is added to precipitate the product, followed by filtration and washing.

- Yield : Moderate yields (~34%) reported.

- Notes : This method provides a route to benzisothiazole derivatives with piperazine substitution, which can be further functionalized.

Formation of the Dihydrochloride Salt

- Procedure : The free base of 4-isopropyl-2-piperazin-1-yl-1,3-benzothiazole is dissolved in an appropriate solvent (e.g., isopropanol).

- Acidification : The solution is acidified with concentrated hydrochloric acid to pH ~3.8–4.4.

- Precipitation : Cooling to 0–5 °C induces crystallization of the dihydrochloride salt.

- Isolation : Filtration, washing with cold isopropanol, and drying under vacuum.

- Yield : High yields reported (up to 80% in related benzisothiazole piperazine hydrochlorides).

Summary Table of Key Preparation Steps

| Step | Reactants/Intermediates | Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Chloro-1,2-benzisothiazole + Piperazine | Reflux 80–120 °C, 24–36 h | Ethanol/Isopropanol | 34–85 | Nucleophilic substitution |

| 2 | Bis(2-cyanophenyl)disulfide + Piperazine | Reflux ~115 °C, 20–25 h | Isopropanol | ~34 | Alternative benzisothiazole formation |

| 3 | Piperazine derivative + Isopropyl halide | Reflux 60–145 °C, overnight | DMF/Ethanol | Variable | Alkylation for isopropyl substitution |

| 4 | Free base compound + HCl | Acidification, cooling 0–5 °C | Isopropanol | Up to 80 | Dihydrochloride salt formation |

Research Findings and Analytical Data

- Purity and Identity : Confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

- Physical State : The dihydrochloride salt is typically an off-white solid with improved solubility and stability.

- Reaction Monitoring : TLC and HPLC are standard for tracking reaction completion.

- Optimization Notes : Reaction temperature, solvent choice, and pH adjustment critically influence yield and purity.

The preparation of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride is achieved through careful nucleophilic substitution of benzothiazole derivatives with piperazine, followed by isopropyl group introduction and salt formation. The methods rely on well-established organic synthesis techniques including reflux in alcoholic solvents, nucleophilic aromatic substitution, and acid-base precipitation. Yields range from moderate to high depending on reaction conditions, with purification steps ensuring high purity of the final dihydrochloride salt.

This synthesis approach is supported by multiple research articles and patents, ensuring a robust and reproducible preparation protocol suitable for pharmaceutical and research applications.

Analyse Chemischer Reaktionen

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. The compound has shown significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole structure can enhance its antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has demonstrated that benzothiazole derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented, making it a candidate for further development as an anticancer agent .

Antitubercular Activity

Recent advancements in the synthesis of benzothiazole-based compounds have shown promising results against Mycobacterium tuberculosis. Studies indicate that derivatives similar to 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride can inhibit the growth of M. tuberculosis with better selectivity and bioavailability compared to traditional treatments .

Structure-Activity Relationships (SAR)

Understanding the SAR of benzothiazole derivatives is crucial for optimizing their pharmacological profiles. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzothiazole ring | Enhanced antimicrobial and anticancer activity |

| Alkyl chain length | Influences solubility and bioavailability |

| Piperazine ring modifications | Affects receptor binding affinity |

These insights guide the design of new derivatives with improved therapeutic effects.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride, against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Mechanism Investigation

Another case study focused on the anticancer mechanisms of benzothiazole derivatives. It was found that the compound induced cell cycle arrest and apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. This mechanism was corroborated by molecular docking studies that revealed strong binding affinities to key proteins involved in cancer progression .

Wirkmechanismus

The mechanism of action of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison

The following compounds are selected for comparison based on structural motifs, salt forms, or pharmacological relevance:

Putrescine Dihydrochloride and Cadaverine Dihydrochloride (biogenic amine salts) .

Berotralstat Dihydrochloride (a plasma kallikrein inhibitor) .

2-Benzyl-3-chloro-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde (heterocyclic compound with a chlorine substituent) .

Isoxazole Derivatives 8b and 8c (piperidinyl-substituted isoxazoles) .

Comparative Data Table

*Inferred from dihydrochloride salt properties .

Detailed Comparative Analysis

Structural Features and Implications

- Benzothiazole vs. Isoxazole/Isoquinoline: The benzothiazole core in the target compound is distinct from isoxazole () or isoquinoline () systems. Benzothiazoles are known for diverse bioactivities, including antimicrobial and antitumor effects, whereas isoxazoles often exhibit anti-inflammatory properties .

- Piperazine vs.

- Salt Forms : The dihydrochloride salts (target compound, putrescine, cadaverine, Berotralstat) improve aqueous solubility, critical for drug delivery. Berotralstat’s solubility at low pH (≤4) suggests similar behavior for the target compound .

Pharmacological and Industrial Relevance

- Biogenic Amines : Putrescine and cadaverine dihydrochlorides are simpler molecules used in food safety testing, contrasting with the target compound’s complex heterocyclic structure .

- Berotralstat : While structurally unrelated, its dihydrochloride salt exemplifies pharmaceutical optimization for solubility and stability, a strategy likely applied to the target compound .

Biologische Aktivität

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride is C14H21Cl2N3S, with a molecular weight of 334.31 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride typically involves the reaction of piperazine derivatives with benzothiazole precursors under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The IC50 values for these compounds often range from micromolar to nanomolar concentrations depending on the specific cancer cell line tested.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.63 |

| Compound B | A549 (Lung) | 0.11 |

| 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride | TBD | TBD |

Anti-inflammatory Activity

Benzothiazole derivatives have also shown promise in anti-inflammatory applications. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies, suggesting potential therapeutic uses in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

In vitro studies have reported that compounds containing the benzothiazole moiety demonstrate antimicrobial properties against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride can be influenced by modifications to its structure. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the benzothiazole ring can significantly alter potency.

- Piperazine Modifications : Changes in the piperazine ring structure have been shown to enhance selectivity towards specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative with a similar structure was evaluated in a Phase II clinical trial for breast cancer treatment, showing promising results in reducing tumor size.

- Case Study 2 : Another study focused on a benzothiazole derivative demonstrated effectiveness against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.